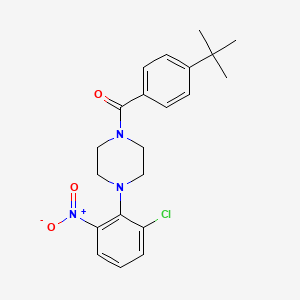
N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
Descripción general
Descripción
N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, also known as ML277, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the family of benzylsulfonylphenylalanine amides and has shown promising results in various scientific research studies.
Mecanismo De Acción
N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide acts by binding to the KCNQ potassium channel subtype, leading to the activation of the channel and an increase in the potassium current. This results in the hyperpolarization of the cell membrane and a decrease in neuronal excitability. N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to selectively activate the KCNQ2 and KCNQ3 subtypes of potassium channels, which are predominantly expressed in neurons. This makes N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide a potent modulator of neuronal excitability and a potential therapeutic agent for the treatment of neurological disorders.
Biochemical and Physiological Effects:
N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the potassium current in neurons, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability. This can result in the suppression of seizures and the relief of neuropathic pain. N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is its high selectivity for the KCNQ2 and KCNQ3 subtypes of potassium channels. This makes it a potent and specific modulator of neuronal excitability. N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is also readily available and can be obtained in high yield and purity. However, one of the limitations of N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide is its relatively short half-life, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide. One area of research is the development of more potent and selective activators of the KCNQ potassium channel subtype. Another area of research is the investigation of the potential therapeutic applications of N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide in the treatment of various neurological disorders. Additionally, the development of more stable and long-lasting formulations of N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide may increase its therapeutic potential. Finally, the investigation of the pharmacokinetics and pharmacodynamics of N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide may provide valuable insights into its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders. It has been shown to modulate the activity of voltage-gated potassium channels, which are involved in regulating the electrical activity of neurons. N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide has been found to be a potent and selective activator of the KCNQ potassium channel subtype, which is implicated in the regulation of neuronal excitability. This makes N~1~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide a potential candidate for the treatment of epilepsy, neuropathic pain, and other neurological disorders.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S/c1-13(17(21)19-12-14-8-10-15(18)11-9-14)20(24(2,22)23)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKSTJUHZYJQQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)Cl)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



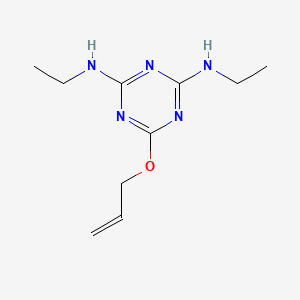
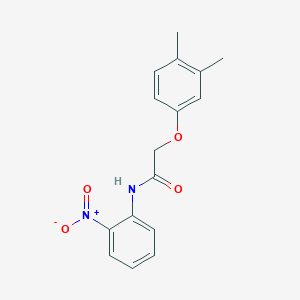
![N-{[(4,5-dimethyl-2-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3977289.png)

![N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-ethoxyphenyl)ethanediamide](/img/structure/B3977293.png)
![4-[(dimethylamino)sulfonyl]-N-(1-phenylethyl)benzamide](/img/structure/B3977298.png)
![1-[(phenylthio)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3977305.png)

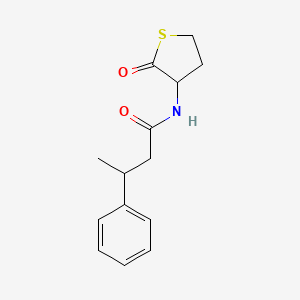
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B3977315.png)
![1-[2-({[2-(1-pyrrolidinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B3977321.png)
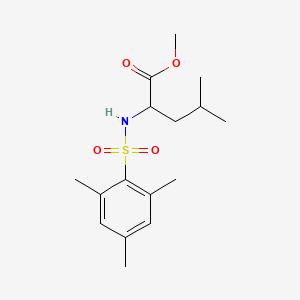
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B3977346.png)
